5-(3-bromophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(3-BROMOPHENYL)-3-HYDROXY-1-(2-METHOXYETHYL)-4-[4-(PROPAN-2-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features multiple functional groups, including a bromophenyl group, a hydroxy group, a methoxyethyl group, and a propan-2-yloxybenzoyl group. Compounds with such diverse functional groups are often of interest in various fields of chemistry and biology due to their potential reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-BROMOPHENYL)-3-HYDROXY-1-(2-METHOXYETHYL)-4-[4-(PROPAN-2-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE likely involves multiple steps, including:
Formation of the pyrrol-2-one core: This could be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the bromophenyl group: This might involve a bromination reaction using bromine or a brominating agent.
Addition of the hydroxy group: This could be introduced through a hydroxylation reaction.
Attachment of the methoxyethyl group: This might involve an etherification reaction.
Incorporation of the propan-2-yloxybenzoyl group: This could be achieved through an esterification or acylation reaction.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Temperature and Pressure: Optimization of temperature and pressure to favor desired reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group could undergo oxidation to form a carbonyl group.
Reduction: The bromophenyl group could be reduced to a phenyl group.
Substitution: The bromine atom could be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Nucleophiles: Such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation products: Formation of ketones or aldehydes.
Reduction products: Formation of dehalogenated compounds.
Substitution products: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of reaction mechanisms: Helps in understanding the mechanisms of various organic reactions.
Biology
Biological activity: Potential use in studying the biological activity of similar compounds, such as enzyme inhibition or receptor binding.
Medicine
Drug development: Potential use as a lead compound in the development of new pharmaceuticals.
Industry
Material science: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3-BROMOPHENYL)-3-HYDROXY-1-(2-METHOXYETHYL)-4-[4-(PROPAN-2-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes: Inhibiting or activating enzyme activity.
Interaction with receptors: Modulating receptor activity.
Pathways involved: Affecting specific biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
5-(3-BROMOPHENYL)-3-HYDROXY-1-(2-METHOXYETHYL)-4-[4-(PROPAN-2-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE: Unique due to its specific combination of functional groups.
Other pyrrol-2-one derivatives: Similar core structure but different substituents.
Other bromophenyl compounds: Similar bromophenyl group but different core structures.
Uniqueness
The uniqueness of 5-(3-BROMOPHENYL)-3-HYDROXY-1-(2-METHOXYETHYL)-4-[4-(PROPAN-2-YLOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C23H24BrNO5 |
---|---|
Molecular Weight |
474.3 g/mol |
IUPAC Name |
(4Z)-5-(3-bromophenyl)-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H24BrNO5/c1-14(2)30-18-9-7-15(8-10-18)21(26)19-20(16-5-4-6-17(24)13-16)25(11-12-29-3)23(28)22(19)27/h4-10,13-14,20,26H,11-12H2,1-3H3/b21-19- |
InChI Key |
UIWRKGGKHAZOLV-VZCXRCSSSA-N |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCOC)C3=CC(=CC=C3)Br)/O |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCOC)C3=CC(=CC=C3)Br)O |
Origin of Product |
United States |
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